Mj33 lithium salt
Overview
Description
Mechanism of Action
Target of Action
MJ33 lithium salt is an active-site-directed, specific, competitive, and reversible inhibitor of Phospholipase A2 (PLA2) . The primary target of MJ33 is the calcium-independent phospholipase A2 (iPLA2) activity of Peroxiredoxin-6 (Prdx6) . Prdx6 is a bifunctional enzyme with both non-selenium glutathione peroxidase and phospholipase A2 (PLA2) activities .
Mode of Action
MJ33 selectively complexes with Type 1B PLA2A (bee venom, pancreatic, and acidic lung PLA2) . In crystallographic studies, MJ33 and five sulfate or phosphate anions are bound between the two subunits of the PLA2 dimer . The sn-2-phosphate of MJ33 binds to the active site of the A subunit of PLA2A and the alkyl chain extends into the active site slot of the B subunit across the subunit interface . This interaction blocks the iPLA2 activity of Prdx6 .
Biochemical Pathways
The inhibition of iPLA2 activity of Prdx6 by MJ33 impacts the hydrolysis of the sn-2 ester of glycerophospholipids, a process that produces a fatty acid and a lysophospholipid . This process is crucial for the intracellular processing of surfactant lipids, such as dipalmitoylphosphatidylcholine .
Pharmacokinetics
It is soluble in water at 10 mg/ml with warming to 60 °c , which could potentially influence its absorption and distribution in the body.
Result of Action
This compound acts as a potent inhibitor of agonist-induced activation of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase type 2 (NOX2) . It also prevents lung injuries associated with lung inflammation in mice .
Action Environment
The action of this compound is influenced by the environment in which it is present. For instance, all PLA2s, including those inhibited by MJ33, are soluble enzymes that are active at acidic pH (4.5–5.0) and are calcium-independent . Therefore, the pH and calcium levels in the environment could potentially influence the action, efficacy, and stability of MJ33.
Biochemical Analysis
Biochemical Properties
Mj33 lithium salt interacts with the enzyme phospholipase A2 (PLA2), specifically inhibiting its activity . PLA2 is a class of enzymes that hydrolyze the sn-2 ester of glycerophospholipids to produce a fatty acid and a lysophospholipid . This compound selectively complexes with Type 1B PLA2A (bee venom, pancreatic, and acidic lung PLA2) .
Cellular Effects
This compound has been shown to inhibit reactive oxygen species generation by lungs when measured LPS treatment . It also prevents lung injuries associated with lung inflammation in mice .
Molecular Mechanism
This compound exerts its effects by binding to the active site of PLA2, thereby interfering with its catalytic function and inhibiting the conversion of phosphatidate to diacylglycerol . Through this mechanism, this compound modulates lipid homeostasis and mitochondrial function, leading to alterations in cellular metabolism and signaling pathways .
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly reduce lung infiltration with inflammatory cells, secretion of proinflammatory cytokines, expression of lung vascular cell adhesion molecule, lung permeability, tissue lipid peroxidation, tissue protein oxidation, and activation of NF-κB when given either concurrently or 2 h subsequent to LPS .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MJ33 lithium salt involves the reaction of 1-hexadecyl-2,3-dihydroxypropane with trifluoroethyl iodide in the presence of a base to form 1-hexadecyl-3-(trifluoroethyl)-sn-glycerol. This intermediate is then phosphorylated using phosphoric acid and subsequently treated with lithium hydroxide to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: MJ33 lithium salt primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and bases. Conditions typically involve moderate temperatures and inert atmospheres.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes .
Scientific Research Applications
MJ33 lithium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-O-Palmityl-sn-glycero-3-phosphocholine
- β-Acetyl-γ-O-hexadecyl-L-α-phosphatidylcholine hydrate
- JK-2
Comparison: MJ33 lithium salt is unique in its high specificity and competitive inhibition of Type I phospholipase A2. Unlike other similar compounds, MJ33 has a fluorinated lipid analog structure that mimics the transition state of the substrate, providing a more effective inhibition . Additionally, MJ33 has been shown to have poor affinity for Type II human synovial phospholipase A2 and moderate affinity for lysosomal phospholipase A2, making it a valuable tool for studying specific PLA2 isozymes .
Properties
IUPAC Name |
lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMLQJISATCEL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43F3LiO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274419 | |
Record name | mj33 lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199106-13-3 | |
Record name | mj33 lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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